molecular formula C6H10O4 B2465898 5-methyl-1,3-dioxane-5-carboxylic Acid CAS No. 26271-44-3

5-methyl-1,3-dioxane-5-carboxylic Acid

Cat. No. B2465898
CAS RN: 26271-44-3
M. Wt: 146.142
InChI Key: UCOODYJIUVFCNZ-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C6H10O4 . It is a member of the 1,3-dioxane family, which are cyclic ethers commonly used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds, such as 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, has been reported in the literature . The synthesis typically involves the reaction of 2,2-Bis(hydroxymethyl) propionic acid with an aldehyde and a catalyst such as p-toluene sulfonic acid .


Molecular Structure Analysis

The molecular structure of 5-methyl-1,3-dioxane-5-carboxylic acid consists of a 1,3-dioxane ring substituted with a methyl group and a carboxylic acid group . The average mass of the molecule is 146.141 Da and the monoisotopic mass is 146.057907 Da .

Scientific Research Applications

Crystal Structure Analysis

  • 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid : This compound has been analyzed for its crystal structure. The 1,3-dioxane ring adopts a chair conformation, and the carboxylic acid forms inversion dimers linked by hydrogen bonds, creating loops in the crystal structure (Guo-Kai Jia et al., 2012).

Pharmacological Potentials

  • 1,3-Dioxane-2-carboxylic Acid Derivatives : These derivatives, including structures similar to 5-methyl-1,3-dioxane-5-carboxylic acid, have been prepared as agonists of PPARalpha and gamma, showing potential hypoglycemic and lipid-lowering activities in animal models (H. Pingali et al., 2008).

Synthesis and Chemical Properties

  • Synthesis of Substituted Pyridines : This research discusses the preparation of methyl 5-methylpyridine-2-carboxylate using a derivative of 1,3-dioxane-5-carboxylic acid, highlighting its role in the synthesis of complex organic compounds (R. Danheiser et al., 2003).
  • Hydrolysis of Diastereomeric Sodium Carboxylates Derived from 1,3-Dioxane : This study investigates the hydrolysis and isomerization reactions of acids derived from 1,3-dioxane, providing insight into the reactivity and stability of these compounds (A. Piasecki, P. Ruchala, 2000).

Polymerization and Material Science

  • Ring-Opening Metathesis Polymerization : This research discusses the creation of high-molecular-weight hydrophilic polymers, including those with functionalities derived from carboxylic acid groups like in 5-methyl-1,3-dioxane-5-carboxylic acid, for potential applications in biotechnology and pharmaceuticals (M. Wathier et al., 2010).

Surface Chemistry and Surfactant Applications

  • Properties of Sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl)-Carboxylate : This study synthesizes novel surfactants using a structure similar to 5-methyl-1,3-dioxane-5-carboxylic acid, demonstrating their potential as 'environmentally friendly' surfactants with applications in emulsion polymerization and other industrial processes (Lin Yuan et al., 2016).

properties

IUPAC Name

5-methyl-1,3-dioxane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOODYJIUVFCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1,3-dioxane-5-carboxylic Acid

Synthesis routes and methods

Procedure details

Synthesis of the acetal (formal) of formaldehyde and 2,2-bis(hydroxymethyl)propanoic acid yielding 5-methyl-1,3-dioxane-5-carboxylic acid.
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